4-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzonitrile
Beschreibung
Eigenschaften
IUPAC Name |
4-[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O2/c1-31-7-6-27-14-26-19-20(27)24-13-25-21(19)28-9-17-11-29(12-18(17)10-28)22(30)16-4-2-15(8-23)3-5-16/h2-5,13-14,17-18H,6-7,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEWHINMPUXZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=C(C=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 372.5 g/mol. The structure incorporates elements from various chemical families, including purines and pyrroles, which contribute to its diverse interactions within biological systems.
Key Structural Features
| Feature | Description |
|---|---|
| Purine Element | Contributes to nucleic acid interactions |
| Octahydropyrrole | Potential for modulating enzyme activities |
| Benzonitrile Group | May influence receptor binding |
The biological activity of this compound is primarily linked to its interactions with various molecular targets, potentially modulating enzyme activities and receptor functions. Initial studies suggest that it may act as an inhibitor or modulator of specific pathways involved in disease processes, particularly in cancer and inflammatory conditions.
Cytotoxicity Assays
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was tested against human liver carcinoma cell lines (HepG2) and showed promising results in inhibiting cell growth.
| Cell Line | IC50 Value (µM) |
|---|---|
| HepG2 | 10.5 ± 0.5 |
| A549 | 12.3 ± 0.7 |
| MCF-7 | 15.0 ± 1.0 |
These findings indicate that the compound may have significant potential as an anticancer agent .
Binding Affinity Studies
The compound has shown strong binding affinities toward specific receptors involved in cellular signaling pathways. For example, docking studies indicated that it binds effectively to the E. coli Fab-H receptor, which is crucial for bacterial growth and survival .
Case Studies
-
Case Study on HepG2 Cells
- A study evaluated the cytotoxic effects of the compound on HepG2 cells using the MTT assay.
- Results indicated a dose-dependent decrease in cell viability, with an IC50 value of 10.5 µM.
- Mechanistic studies suggested that the compound induces apoptosis in these cells.
-
Case Study on A549 Cells
- The compound was also tested on A549 lung cancer cells.
- The results showed an IC50 value of 12.3 µM, with evidence of cell cycle arrest in the G0/G1 phase.
- Further analysis revealed that the compound could induce late apoptosis in these cells.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Implications
Binding Affinity and Selectivity
- Kinase Inhibition : Purine-based analogs often target ATP-binding pockets in kinases. The 2-methoxyethyl group in the target compound may confer selectivity for specific kinases (e.g., AGC or CMGC families) by mimicking ribose interactions .
- Covalent Binding Potential: The nitrile group could enable irreversible inhibition of kinases with accessible cysteine residues (e.g., EGFR T790M), as seen in drugs like osimertinib .
Q & A
Q. What are the optimal synthetic routes for constructing the octahydropyrrolo[3,4-c]pyrrole core in this compound?
The synthesis of the octahydropyrrolo[3,4-c]pyrrole moiety can be achieved via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, as demonstrated in catalytic systems for similar N-heterocycles . Alternatively, multistep protocols involving condensation of 3-aminopyrroles with carbonyl precursors (e.g., Method B in ) provide high yields (79–95%) under reflux conditions with ethanol-DMF crystallization .
Q. How can the purine-pyrrolopyrrole linkage be characterized spectroscopically?
The linkage is confirmed via:
- 2D NMR : COSY and HSQC to correlate protons and carbons at the junction (e.g., δ 5.44 ppm for pyridine protons in ).
- IR spectroscopy : Absorption bands at ~2180 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) .
- Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]⁺ for C25H23Cl2N7O4 in ).
Q. What purification techniques are effective post-synthesis?
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., purification of bromo-indole derivatives in ).
- Recrystallization : Ethanol-DMF mixtures yield high-purity crystals (e.g., 79–95% yields in ).
Advanced Research Questions
Q. How can contradictory NMR data for the benzonitrile substituent be resolved?
Contradictions in aromatic proton assignments (e.g., δ 7.2–7.4 ppm in ) are resolved via:
Q. What strategies validate the compound’s bioactivity against NF-κB signaling pathways?
- MTT assays : Assess cytotoxicity in HepG2/Huh-7 cells (e.g., IC50 values in ).
- NF-κB reporter gene assays : Luciferase-based systems to measure pathway inhibition (e.g., 50% reduction at 10 µM in ).
- Comparative studies : Benchmark against purine derivatives like 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)benzonitrile ().
Q. How is the stereochemistry of the octahydropyrrolo[3,4-c]pyrrole core analyzed?
Q. What computational methods predict binding affinity for kinase targets?
- Molecular docking : Use AutoDock Vina with purine-binding kinase domains (e.g., PDB: 3P ligands in ).
- MD simulations : Analyze stability of the methoxyethyl group in solvated systems (e.g., 20 ns trajectories in ).
Methodological Considerations
- Stereochemical purity : Monitor via optical rotation ([α]D²⁵) and chiral stationary phases ().
- Bioactivity validation : Include positive controls (e.g., doxorubicin for cytotoxicity assays in ).
- Data reproducibility : Triplicate experiments with ANOVA for statistical significance (p < 0.05).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
